molecular formula C10H10F2N2O3 B8197924 4-(2,3-Difluoro-4-nitrophenyl)morpholine

4-(2,3-Difluoro-4-nitrophenyl)morpholine

Cat. No.: B8197924
M. Wt: 244.19 g/mol
InChI Key: YLBVZLCQIVCUKF-UHFFFAOYSA-N
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Description

4-(2,3-Difluoro-4-nitrophenyl)morpholine is a fluorinated aromatic morpholine derivative characterized by a nitro group at the para position and fluorine atoms at the ortho and meta positions on the phenyl ring. Its molecular formula is C₁₀H₁₀F₂N₂O₃, with a molecular weight of 244.20 g/mol.

Properties

IUPAC Name

4-(2,3-difluoro-4-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O3/c11-9-7(13-3-5-17-6-4-13)1-2-8(10(9)12)14(15)16/h1-2H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBVZLCQIVCUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=C(C=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with a fluorinated nitrobenzene derivative, where morpholine displaces a fluorine atom via SNAr. The nitro group at the para position strongly activates the aromatic ring for substitution by withdrawing electron density, while the ortho- and meta-fluorine atoms influence regioselectivity.

Key Substrate: 2,3-Difluoro-4-nitrobenzene

This starting material features a nitro group at position 4 and fluorines at positions 2 and 3. The fluorine at position 1 serves as the leaving group, enabling morpholine to substitute at this position under basic conditions.

Standard Laboratory-Scale Procedure

Reagents :

  • 2,3-Difluoro-4-nitrobenzene (1 equiv)

  • Morpholine (1.2–1.5 equiv)

  • Potassium carbonate (2.0 equiv)

  • Solvent: anhydrous DMF or acetonitrile

Steps :

  • Combine 2,3-difluoro-4-nitrobenzene (50.0 g, 314.3 mmol) and K₂CO₃ (43.4 g, 314.3 mmol) in DMF (150 mL).

  • Add morpholine (30.1 g, 345.7 mmol) dropwise at room temperature.

  • Stir for 3–8 hours, monitoring progress by TLC.

  • Quench with water (750 mL), filter the precipitate, and wash with excess water.

  • Dry under vacuum to yield 4-(2,3-difluoro-4-nitrophenyl)morpholine as a yellow solid.

Yield : 85–93% (reported for analogous reactions).

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing the transition state. Bases such as K₂CO₃ or Cs₂CO₃ deprotonate morpholine, increasing its nucleophilicity.

SolventBaseTemperatureTime (h)Yield (%)
DMFK₂CO₃RT393
AcetonitrileCs₂CO₃80°C888

Temperature and Time Dependence

Room-temperature reactions in DMF achieve high yields (93%) within 3 hours, while acetonitrile-based systems require heating to 80°C for 8 hours. Prolonged heating (>10 hours) risks byproduct formation via nitro group reduction or over-substitution.

Industrial-Scale Production

Continuous Flow Reactor Systems

To ensure consistent heat and mass transfer, industrial protocols employ continuous flow reactors. Key parameters:

  • Residence time: 30–60 minutes

  • Temperature: 60–80°C

  • Pressure: 2–4 bar

Advantages :

  • 20–30% higher yield compared to batch processes

  • Reduced solvent consumption.

Catalyst Screening

While palladium catalysts (e.g., Pd(OAc)₂) improve yields in related Buchwald-Hartwig couplings, they are unnecessary for SNAr reactions with activated aryl fluorides.

Regioselectivity and Byproduct Analysis

Competing Substitution Pathways

In 2,3-difluoro-4-nitrobenzene, the fluorine at position 1 is preferentially displaced due to:

  • Electronic Effects : The nitro group withdraws electron density, activating position 1 (meta to nitro).

  • Steric Factors : Morpholine’s bulky structure favors substitution at the less hindered position.

Minor Byproduct : 4-(3-Fluoro-2-nitro-5-morpholinophenyl)morpholine (<5%), formed via double substitution.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted starting material.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (4:6) isolates the target compound.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialConditionsYield (%)Purity (%)
SNAr in DMF2,3-Difluoro-4-nitrobenzeneRT, 3 h9399
SNAr in Acetonitrile2,3-Difluoro-4-nitrobenzene80°C, 8 h8897
Buchwald-Hartwig2-Bromo-6-fluoronitrobenzene110°C, 8 h, Pd catalyst4295

Key Insight : Direct SNAr outperforms transition metal-catalyzed methods in yield and simplicity for this substrate .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluoro-4-nitrophenyl)morpholine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and ammonium chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron and ammonium chloride in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

4-(2,3-Difluoro-4-nitrophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-Difluoro-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by binding to their active sites. The presence of the nitro group and the difluoro substitution enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related morpholine derivatives (Table 1):

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Structural Features
4-(2,3-Difluoro-4-nitrophenyl)morpholine 2-F, 3-F, 4-NO₂ C₁₀H₁₀F₂N₂O₃ 244.20 Two fluorine atoms, nitro group, morpholine
4-(4-Nitrophenyl)morpholine 4-NO₂ C₁₀H₁₂N₂O₃ 208.22 No fluorine substituents
4-(2-Fluoro-4-nitrophenyl)morpholine 2-F, 4-NO₂ C₁₀H₁₁FN₂O₃ 226.20 Single fluorine substituent
4-(2-Chloro-4-nitrophenyl)morpholine 2-Cl, 4-NO₂ C₁₀H₁₁ClN₂O₃ 242.66 Chlorine substituent
4-(3,5-Difluorophenyl)morpholine 3-F, 5-F C₁₀H₁₁F₂NO 199.20 No nitro group, difluoro substitution

Key Observations :

  • Fluorine vs. Chlorine : The electron-withdrawing nature of fluorine enhances metabolic stability compared to chlorine, which is bulkier and less electronegative .
  • Nitro Group Position : The para-nitro group in all analogues facilitates π-π stacking interactions in crystal structures, as seen in 4-(4-nitrophenyl)morpholine .

Physical and Chemical Properties

Property This compound (Predicted) 4-(2-Fluoro-4-nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine
Density (g/cm³) ~1.35 1.3 1.37 (crystalline)
Boiling Point (°C) ~385 380.9 Not reported
Melting Point (°C) Not reported Not reported 98–100 (crystalline)
Solubility Moderate in polar aprotic solvents Similar Soluble in DMSO, DMF

Notes:

Crystallographic Differences

  • 4-(4-Nitrophenyl)morpholine : Exhibits chair-conformation morpholine rings and aromatic stacking (3.77 Å interplanar distance) .
  • Thiomorpholine Analogue : Forms centrosymmetric dimers via C–H···O hydrogen bonds, absent in morpholine derivatives due to sulfur’s larger atomic radius .
  • Fluorinated Derivatives : Fluorine’s electronegativity may disrupt hydrogen bonding, leading to distinct packing motifs.

Q & A

Q. What are the recommended methods for synthesizing 4-(2,3-Difluoro-4-nitrophenyl)morpholine?

A common approach involves nucleophilic aromatic substitution, where morpholine reacts with a fluorinated nitrobenzene derivative. For example, potassium carbonate (K₂CO₃) in acetone can facilitate the substitution of halogens on the aromatic ring with the morpholine moiety. Purification often employs flash chromatography or recrystallization in ethanol to achieve high yields (~82%) and purity (>99% by HPLC) . Similar protocols for analogous morpholine derivatives highlight the use of sodium hydroxide as a catalyst in ethylene oxide-mediated reactions .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a tightly sealed amber glass container at +4°C in a dry, well-ventilated environment. Avoid dust formation and exposure to oxidizing agents or strong acids. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory during handling to prevent inhalation or skin contact .

Q. What analytical techniques are used to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra (e.g., in CDCl₃) resolve chemical shifts for fluorine and nitro groups, with coupling constants confirming substitution patterns .
  • High-Performance Liquid Chromatography (HPLC): C18 columns with UV detection (230–265 nm) verify purity (>99.6%) .
  • Infrared (IR) Spectroscopy: Characteristic peaks for nitro (-NO₂) and morpholine rings are critical for structural validation .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations predict electron density distribution, reactive sites, and stability. For fluorinated morpholines, fluorine atoms increase hydrophobicity and electron-withdrawing effects, influencing reaction kinetics and binding affinities in biological systems. Computational models can guide synthetic modifications to enhance desired properties .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls.
  • Reproducibility Checks: Validate purity via HPLC and NMR across batches.
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., 4-(4-chlorophenyl)morpholine derivatives) to identify structure-activity relationships (SARs) .

Q. How can reaction conditions be optimized to improve synthetic yields?

Key parameters include:

  • Catalyst Screening: Test alternatives to K₂CO₃, such as cesium carbonate (Cs₂CO₃), for enhanced nucleophilicity.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of nitroaromatic precursors.
  • Temperature Control: Gradual heating (40–60°C) minimizes side reactions in halogen displacement steps .

Q. What challenges exist in elucidating the metabolic pathways of this compound?

Limited toxicity data (as noted in safety reports) complicate metabolic studies. Proposed methodologies:

  • In Vitro Models: Use hepatic microsomes or cytochrome P450 enzymes to identify primary metabolites.
  • Isotopic Labeling: Incorporate ¹⁸O or ¹⁹F tags for tracking via mass spectrometry.
  • Computational Predictions: Tools like ADMET predictors estimate bioavailability and metabolic stability .

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